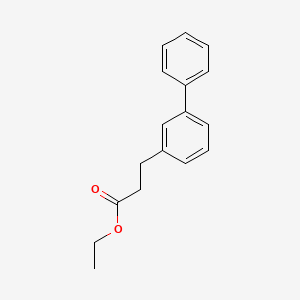

Ethyl 3-(3-phenylphenyl)propanoate

Description

For instance, ethyl 3-phenylpropanoate (compound 2 in ) serves as a foundational structure for derivatives with varying alkyl/aryl substituents. These compounds are pivotal in organic synthesis, agrochemicals, and flavor chemistry due to their tunable physicochemical properties .

Properties

IUPAC Name |

ethyl 3-(3-phenylphenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-2-19-17(18)12-11-14-7-6-10-16(13-14)15-8-4-3-5-9-15/h3-10,13H,2,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPVHNWBGFZYXRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC(=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(3-phenylphenyl)propanoate can be synthesized through the esterification of 3-(3-phenylphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-phenylphenyl)propanoate undergoes various chemical reactions, including:

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Sodium hydroxide in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed

Hydrolysis: 3-(3-phenylphenyl)propanoic acid and ethanol.

Reduction: 3-(3-phenylphenyl)propanol.

Substitution: Depends on the nucleophile used.

Scientific Research Applications

Ethyl 3-(3-phenylphenyl)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with various biomolecules.

Medicine: Investigated for its potential use as a pharmaceutical intermediate.

Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl 3-(3-phenylphenyl)propanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Alkyl Chain Variations in 3-Phenylpropanoate Esters

Ethyl 3-phenylpropanoate derivatives differ primarily in their ester alkyl chains. For example:

- Methyl 3-phenylpropanoate (compound 1, ) has a shorter methyl chain, likely reducing its boiling point compared to ethyl or propyl analogs.

- Hexyl 3-phenylpropanoate (compound 6, ) features a longer alkyl chain, increasing lipophilicity (logP) and reducing volatility.

Table 1: Alkyl Chain Effects on 3-Phenylpropanoate Derivatives

| Compound | Alkyl Group | Molecular Formula | Key Properties | Applications |

|---|---|---|---|---|

| Methyl 3-phenylpropanoate | Methyl | C10H12O2 | Higher volatility | Flavorants, intermediates |

| Ethyl 3-phenylpropanoate | Ethyl | C11H14O2 | Moderate lipophilicity | Agrochemical intermediates |

| Hexyl 3-phenylpropanoate | Hexyl | C15H22O2 | High logP, low volatility | Plasticizers, surfactants |

Aryl Substitution Patterns

Substituents on the phenyl ring significantly alter reactivity and biological activity:

- Ethyl 3-(4-methoxyphenyl)propanoate (compound 39, ): The methoxy group donates electron density, increasing susceptibility to oxidation but enhancing solubility in polar solvents.

Table 2: Aryl Substituent Effects

| Compound | Substituent | Key Impact | Example Application |

|---|---|---|---|

| Ethyl 3-(4-fluorophenyl)propanoate | 4-Fluoro | Improved chemical stability | Pharmaceutical intermediates |

| Ethyl 3-(3-methoxyphenyl)propanoate | 3-Methoxy | Enhanced solubility in polar media | Dye synthesis |

Thioester vs. Ester Analogs

Ethyl 3-(methylthio)propanoate (–4), a key aroma compound in pineapple, replaces the phenyl group with a methylthio (-SCH3) moiety. This substitution:

- Reduces steric hindrance , increasing volatility (boiling point ~150–160°C vs. >200°C for phenyl analogs).

- Enhances fruity aroma, making it valuable in flavor industries compared to less volatile phenylpropanoates.

Table 3: Thioester vs. Phenylpropanoate Comparison

Amino and Heterocyclic Derivatives

- Ethyl 3-(isopropylamino)propanoate (): The amino group introduces basicity, enabling use as a carbamate insecticide precursor (e.g., Benfuracarb). Its high purity (≥99%) and stability contrast with phenylpropanoates, which lack nitrogen-based reactivity .

- Ethyl 3-(2-furyl)propanoate (): The furan ring’s electron-withdrawing nature reduces electron density at the ester carbonyl, slowing hydrolysis compared to phenyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.